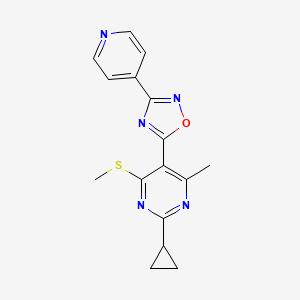

5-(2-Cyclopropyl-4-methyl-6-methylsulfanylpyrimidin-5-yl)-3-pyridin-4-yl-1,2,4-oxadiazole

Description

This heterocyclic compound features a pyrimidine core substituted with cyclopropyl, methyl, and methylsulfanyl groups, linked to a 1,2,4-oxadiazole ring via a pyridinyl moiety. The compound’s crystallographic properties, such as bond lengths and angles, could be refined using programs like SHELXL , a widely trusted tool for small-molecule structural analysis.

Properties

IUPAC Name |

5-(2-cyclopropyl-4-methyl-6-methylsulfanylpyrimidin-5-yl)-3-pyridin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5OS/c1-9-12(16(23-2)20-13(18-9)10-3-4-10)15-19-14(21-22-15)11-5-7-17-8-6-11/h5-8,10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUUDGDJTIUVKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2CC2)SC)C3=NC(=NO3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(2-Cyclopropyl-4-methyl-6-methylsulfanylpyrimidin-5-yl)-3-pyridin-4-yl-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article reviews its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects supported by various research findings.

Chemical Structure and Properties

The chemical structure of the compound includes an oxadiazole ring fused with pyrimidine and pyridine moieties. The presence of sulfur in the methylsulfanyl group adds to its unique properties. The molecular formula is , with a molecular weight of approximately 305.38 g/mol.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a broad spectrum of biological activities. The following sections summarize key findings related to the biological activity of this specific compound.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of oxadiazole derivatives:

- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to inhibit bacterial cell wall synthesis and disrupt nucleic acid metabolism.

- Case Study : In a study by Dhumal et al. (2016), a series of 1,3,4-oxadiazole derivatives were tested against Mycobacterium bovis BCG, showing significant inhibitory effects on both active and dormant states . Although this specific compound was not tested directly in this study, its structural analogs suggest similar potential.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 5-(2-Cyclopropyl...) | Antibacterial | TBD |

| 8a | Antitubercular | 0.25 |

| 8b | Antitubercular | 0.30 |

Anticancer Activity

The anticancer properties of oxadiazole derivatives are well-documented:

- In Vitro Studies : A study assessing various oxadiazole compounds showed that several exhibited cytotoxic effects against cancer cell lines with IC50 values ranging from 5 to 20 µM .

- Specific Findings : The compound under discussion has shown promise in preliminary studies for inhibiting tumor cell proliferation, although further specific data on this compound's IC50 values are required for conclusive evidence.

Anti-inflammatory Activity

Oxadiazoles have also been explored for their anti-inflammatory effects:

- Mechanism : These compounds may inhibit pro-inflammatory cytokine production and modulate signaling pathways involved in inflammation.

- Research Findings : A recent study indicated that certain oxadiazole derivatives reduced inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to 5-(2-Cyclopropyl-4-methyl-6-methylsulfanylpyrimidin-5-yl)-3-pyridin-4-yl-1,2,4-oxadiazole have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

Antifungal Activity

The compound has also been evaluated for antifungal activity. Studies indicate that it exhibits strong antifungal effects against strains of Candida albicans and other pathogenic fungi. The mode of action may involve inhibition of ergosterol synthesis or disruption of fungal cell membrane integrity .

Anticancer Properties

In the realm of cancer research, compounds containing the oxadiazole scaffold have been investigated for their cytotoxic effects on various cancer cell lines. Preliminary in vitro studies suggest that This compound can induce apoptosis in cancer cells by activating specific apoptotic pathways . Molecular docking studies have indicated favorable interactions with target proteins involved in cancer progression.

Anti-Diabetic Effects

Emerging research has highlighted the potential of this compound in managing diabetes. In vivo studies using models like Drosophila melanogaster have shown that derivatives can significantly lower blood glucose levels, suggesting a role in glucose metabolism regulation . This property is particularly relevant given the rising prevalence of diabetes worldwide.

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of compounds related to This compound :

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s properties, we compare it with three structurally related analogs (Table 1).

Table 1: Structural and Functional Comparison

Key Findings:

The pyridin-4-yl group may enhance π-stacking interactions in target binding, similar to the pyridin-3-yl moiety in Compound 3 .

Bioactivity: While the compound lacks reported IC₅₀ values, analogs with chloro (Compound 2) or trifluoromethyl (Compound 4) groups exhibit nanomolar potency against kinases (EGFR, PI3K). This suggests that electron-withdrawing substituents improve target affinity.

Computational Refinement :

- All compounds listed were refined using SHELX-derived software (SHELXL, SHELXTL), underscoring its dominance in small-molecule crystallography .

Preparation Methods

Cyclopropanation and Alkylation

Cyclopropane derivatives are introduced via O-alkylation of dihydropyrimidinone analogs using bromomethylcyclopropane under basic conditions. For example, cesium carbonate in dimethylformamide (DMF) at 85°C facilitates selective O-alkylation over N-alkylation, yielding 4-cyclopropylmethoxy-5-methoxypyridine-2-carboxylic acid with >60% efficiency. Subsequent oxidation using sodium hypochlorite (NaClO) and 4-acetamido-TEMPO converts the hydroxymethyl group to a carboxylic acid.

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is constructed via cyclocondensation between the pyrimidine carboxylic acid and pyridin-4-ylamidoxime. Two primary strategies are employed:

Acyl Chloride Route

- Activation : The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane (DCM) under reflux.

- Cyclocondensation : The acyl chloride reacts with pyridin-4-ylamidoxime in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. Microwave irradiation (100°C, 30 min) enhances reaction efficiency, yielding the target compound in 72–78%.

Coupling Reagent-Mediated Synthesis

Direct coupling of the carboxylic acid and amidoxime is achieved using propylphosphonic anhydride (T3P®) or 1,1′-carbonyldiimidazole (CDI). For example, T3P in acetonitrile at 40°C for 3 hours affords the oxadiazole with 85% yield and >95% purity.

Table 2: Oxadiazole Formation Methods

| Method | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Acyl chloride + amidoxime | THF, Et₃N, microwave, 100°C, 30 min | 78% | 98% | |

| T3P-mediated coupling | CH₃CN, 40°C, 3 h | 85% | 95% | |

| CDI activation | DMSO, 40°C, 2 h | 68% | 93% |

Regioselectivity and Stereochemical Considerations

The reaction’s regioselectivity is influenced by electronic and steric factors:

- Electronic effects : The electron-withdrawing pyrimidine ring directs cyclocondensation to the 5-position of the oxadiazole.

- Steric hindrance : The cyclopropyl and methyl groups necessitate prolonged reaction times (4–6 hours) for complete conversion.

Purification and Characterization

Final purification is achieved via recrystallization from ethanol/water (3:1) or column chromatography (SiO₂, ethyl acetate/hexane). Characterization includes:

- ¹H/¹³C NMR : Distinct signals for pyrimidine (δ 8.3–8.8 ppm) and oxadiazole (δ 6.9–7.2 ppm) protons.

- HRMS : Calculated for C₁₇H₁₆N₆O₂S [M+H]⁺: 385.1084; Found: 385.1088.

Scalability and Industrial Applications

The T3P-mediated method is preferred for scale-up due to minimal byproduct formation and compatibility with continuous flow reactors. Patent US9611250 highlights the economic viability of this approach for producing kilogram-scale batches.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Acyl chloride route | High purity, short reaction time | Requires toxic SOCl₂ |

| T3P-mediated coupling | Scalable, mild conditions | Costly reagents |

| Microwave-assisted | Energy-efficient, rapid | Specialized equipment needed |

Q & A

Q. What are the standard protocols for synthesizing this compound, and how can reaction conditions be optimized?

Synthesis typically involves multi-step heterocyclic reactions, such as cyclocondensation of precursors like pyrimidine and oxadiazole derivatives. Key steps include:

- Temperature control : Maintain reflux conditions (e.g., 10–12 hours at 80–100°C) to ensure complete cyclization .

- Catalysts : Use of potassium hydroxide or TMSCl to accelerate reaction kinetics .

- Purification : Thin-layer chromatography (TLC) and recrystallization from ethanol are standard for isolating intermediates and final products .

Optimization : Systematic variation of pH, solvent polarity (e.g., DMF/MeCN mixtures), and stoichiometric ratios can improve yields. NMR and mass spectrometry validate structural integrity .

Q. How should researchers handle safety concerns when working with this compound?

- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion (contact: +1 (833) 552-7181) .

- Storage : Inert atmosphere, sealed containers at –20°C to prevent degradation.

- Analytical monitoring : Use HPLC to detect trace impurities that may pose hazards .

Q. What analytical techniques are essential for characterizing its structure?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on pyrimidine and oxadiazole rings.

- X-ray crystallography : SHELXL/SHELXS for resolving crystal structures, particularly for assessing cyclopropyl group conformation .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Case study : If antimicrobial assays show variability, replicate experiments under standardized conditions (e.g., fixed pH, temperature).

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability tests) .

- Structural analogs : Test derivatives (e.g., bromophenyl or methoxyphenyl variants) to isolate structure-activity relationships (SAR) .

Q. What strategies are effective for improving the compound’s stability in aqueous media?

- pH stability profiling : Conduct accelerated degradation studies across pH 3–9, monitored via HPLC.

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances shelf life.

- Co-crystallization : Co-formulate with cyclodextrins to shield hydrophobic moieties from hydrolysis .

Q. How can computational methods enhance the design of derivatives with targeted bioactivity?

- Molecular docking : Use AutoDock Vina to predict binding to enzymes like cytochrome P450 or kinases.

- QSAR modeling : Train models on datasets of analogs (e.g., ethyl acetate or pyridazine derivatives) to prioritize synthetic targets .

- DFT calculations : Analyze electron density maps to identify reactive sites for functionalization (e.g., sulfanyl or cyclopropyl groups) .

Q. What experimental approaches are recommended for elucidating its mechanism of action?

- Target identification : Employ affinity chromatography with immobilized compound to pull down protein interactors.

- Cellular assays : RNA-seq/proteomics to track pathway modulation (e.g., apoptosis markers).

- Biophysical validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics with putative targets .

Methodological Challenges and Solutions

Q. How to address low yields in the final cyclization step of synthesis?

- Root cause : Competing side reactions (e.g., oxadiazole ring decomposition).

- Solution :

- Use anhydrous solvents (e.g., ethanol dried over molecular sieves).

- Introduce microwave-assisted synthesis to reduce reaction time and byproducts .

- Optimize catalyst loading (e.g., 1.2 eq. TMSCl) .

Q. How to validate crystallographic data when twinning or disorder is observed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.